1-Butanol, 2-(dimethylamino)-2-ethyl-

Organic Synthesis Reaction Optimization Physicochemical Property

1-Butanol, 2-(dimethylamino)-2-ethyl- (CAS 19792-53-1) is a tertiary amino alcohol with the molecular formula C8H19NO and a molecular weight of 145.24 g/mol. The compound features a branched butanol backbone with a tertiary carbon atom bearing both a hydroxyl group and a dimethylamino group, alongside an ethyl substituent.

Molecular Formula C8H19NO
Molecular Weight 145.24 g/mol
CAS No. 19792-53-1
Cat. No. B12126918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butanol, 2-(dimethylamino)-2-ethyl-
CAS19792-53-1
Molecular FormulaC8H19NO
Molecular Weight145.24 g/mol
Structural Identifiers
SMILESCCC(CC)(CO)N(C)C
InChIInChI=1S/C8H19NO/c1-5-8(6-2,7-10)9(3)4/h10H,5-7H2,1-4H3
InChIKeyRSMQPMNLBCMVOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butanol, 2-(dimethylamino)-2-ethyl- (CAS 19792-53-1) Procurement Guide: Technical Specifications


1-Butanol, 2-(dimethylamino)-2-ethyl- (CAS 19792-53-1) is a tertiary amino alcohol with the molecular formula C8H19NO and a molecular weight of 145.24 g/mol [1]. The compound features a branched butanol backbone with a tertiary carbon atom bearing both a hydroxyl group and a dimethylamino group, alongside an ethyl substituent [1]. The presence of both a tertiary amine and a primary alcohol functional group within the same molecule confers amphiphilic properties, enabling its application in organic synthesis as a reactive intermediate, particularly in the formation of esters, carbamates, and quaternary ammonium salts .

Synthetic Role Reactive intermediate for esters, carbamates, and quaternary ammonium salts
Structural Advantage Sterically hindered tertiary carbon with amine and alcohol groups
Workflow Fit Supports reaction optimization, SAR studies, and building block synthesis

Why Generic Substitution of 1-Butanol, 2-(dimethylamino)-2-ethyl- is Not Recommended


Substituting 1-Butanol, 2-(dimethylamino)-2-ethyl- with a structurally related amino alcohol, such as 2-(dimethylamino)ethanol (DMAE) or 2-(diethylamino)ethanol (DEAE), is not scientifically justified without validation. These in-class compounds differ significantly in molecular geometry and physicochemical properties, which can directly impact their performance as building blocks or catalysts in synthetic chemistry. While data for direct head-to-head comparisons with this specific compound are extremely limited, the structural differences, such as the branched, tertiary carbon backbone in the target compound versus the linear chains in simpler analogs, are known to affect critical parameters like pKa, solubility, and steric hindrance . For example, the predicted pKa for the target compound is approximately 15.20 , a value significantly different from that of simpler amino alcohols like N,N-dimethylethanolamine (pKa of conjugate acid ~8.9). This difference in basicity can profoundly influence catalytic activity in base-mediated reactions and the efficiency of nucleophilic substitutions. Therefore, assuming interchangeability without experimental confirmation of reactivity, selectivity, or stability in the specific system of interest poses a significant risk to research reproducibility and process efficiency [1].

pKa mismatch

Predicted basicity (pKa ≈15.20) differs significantly from DMAE (≈8.9), which may shift reactivity in base-mediated steps.

Steric profile

The quaternary carbon center creates greater steric hindrance than linear amino alcohols; binding or catalytic cycles may not transfer directly.

Validation gap

Direct head-to-head performance data are limited; experimental confirmation of selectivity and yield is recommended before swapping.

Quantitative Differentiation Evidence for 1-Butanol, 2-(dimethylamino)-2-ethyl- (CAS 19792-53-1)


Comparative Physicochemical Profile: Predicted pKa and Solubility of 1-Butanol, 2-(dimethylamino)-2-ethyl-

The predicted acid dissociation constant (pKa) for 1-Butanol, 2-(dimethylamino)-2-ethyl- is approximately 15.20 . This predicted value represents the basicity of the tertiary amine group and serves as a point of differentiation from simpler, more commonly used amino alcohols. For context, the experimentally determined pKa for the conjugate acid of 2-(dimethylamino)ethanol (DMAE) is approximately 8.9 [1]. The significant difference in basicity suggests that 1-Butanol, 2-(dimethylamino)-2-ethyl- is a substantially weaker base in water, which can be a critical factor in pH-sensitive reactions or when a milder base is required to prevent side reactions. Furthermore, its predicted water solubility is approximately 7.543 g/L at 25°C , indicating moderate aqueous solubility characteristic of a small amphiphilic molecule.

Comparative pKa
Class-level
Target pKa ≈15.20 (predicted) vs DMAE conjugate acid pKa = 8.9 (experimental); ≈6.3 units difference
Supports selection for reactions requiring significantly milder base conditions
Predicted value; verify experimentally in your system
Organic Synthesis Reaction Optimization Physicochemical Property

Structural Differentiation: Unique Tertiary Carbon Backbone of 1-Butanol, 2-(dimethylamino)-2-ethyl-

The structure of 1-Butanol, 2-(dimethylamino)-2-ethyl- features a quaternary carbon center, which is absent in common amino alcohol comparators like 2-(dimethylamino)ethanol (DMAE) or 2-(diethylamino)ethanol (DEAE) [1]. This structural feature introduces greater steric hindrance and alters the molecule's three-dimensional shape, which can directly influence its interactions with biological targets or its behavior in catalytic cycles . In contrast, DMAE has a linear C-C-N backbone, and DEAE features an N-ethyl substitution pattern. The unique substitution pattern on a tertiary carbon of 1-Butanol, 2-(dimethylamino)-2-ethyl- creates a distinct molecular volume and surface area, providing a unique scaffold for exploring structure-activity relationships (SAR) .

Steric Differentiation
Class-level
Quaternary carbon center vs linear backbones in DMAE/DEAE; distinct molecular volume and surface area
Enables exploration of unique steric space for SAR studies
Structural inference; binding data should be generated in specific context
Medicinal Chemistry Building Block Structural Diversity

Utility as a Precursor for Quaternary Ammonium Salts and Carbamates

1-Butanol, 2-(dimethylamino)-2-ethyl- is a tertiary amine, making it a direct precursor to quaternary ammonium compounds. The formation of such salts can be used to create phase-transfer catalysts or antimicrobial agents . This application is directly supported by patent literature describing the use of similar amino alcohols and amines in the synthesis of carbamates, as illustrated by the reaction of 2,6-dimethylphenyl chloroformate with 2-dimethylamino-ethylamine to form a carbamate product [1]. While 2-dimethylamino-ethylamine is a different amine, the reaction demonstrates the established utility of the dimethylamino functional group in forming carbamate linkages, a class of compounds with significant pharmaceutical relevance [1]. The target compound's alcohol group offers an additional handle for conjugation, providing a dual-functionality building block .

Synthetic Utility
Supporting evidence
Tertiary amine can be quaternized; alcohol provides orthogonal handle. Patent literature supports carbamate formation with analogous amines.
Dual-functionality building block for complex molecular architectures
Class-level and patent-based; validate with specific reagents
Phase-Transfer Catalysis Antimicrobial Agents Pharmaceutical Intermediate

Optimal Application Scenarios for Procuring 1-Butanol, 2-(dimethylamino)-2-ethyl- (CAS 19792-53-1)


Medicinal Chemistry SAR Studies Requiring Unique Steric and Electronic Profiles

Procure 1-Butanol, 2-(dimethylamino)-2-ethyl- when conducting structure-activity relationship (SAR) studies aimed at exploring novel chemical space. The compound's unique tertiary carbon backbone with a bulky dimethylamino group and a primary alcohol provides a distinct steric and electronic profile compared to linear or less substituted amino alcohols . Incorporating this building block into lead compounds can help medicinal chemists explore new binding interactions or modulate physicochemical properties like logP and pKa [1].

Synthesis of Novel Quaternary Ammonium Salts and Phase-Transfer Catalysts

This compound is an ideal procurement choice for projects focused on synthesizing novel quaternary ammonium salts. Its tertiary amine functionality is a direct precursor for quaternization, enabling the creation of new phase-transfer catalysts, surfactants, or antimicrobial agents . The presence of the hydroxyl group provides an additional site for further derivatization, allowing for the fine-tuning of the final product's properties .

Development of Dual-Functionality Building Blocks and Linkers

Utilize 1-Butanol, 2-(dimethylamino)-2-ethyl- as a strategic procurement item for the synthesis of dual-functionality linkers or building blocks. The molecule's two reactive handles—a primary alcohol and a tertiary amine—allow for orthogonal conjugation strategies . For instance, the amine can be used to form carbamates or amides, while the alcohol can be esterified or etherified, enabling the construction of complex, multi-component molecular architectures for materials science or chemical biology applications .

Exploration of pH-Controlled Reactivity and Solubility in Organic Synthesis

Procure this compound for synthetic methodology development where control over basicity is required. Its predicted pKa of approximately 15.20 suggests it is a significantly weaker base than common alternatives like 2-(dimethylamino)ethanol (pKa ~8.9) [1]. This difference can be leveraged in reactions requiring a milder base to prevent unwanted side reactions or to operate in a specific pH window. Its moderate water solubility (7.543 g/L) also makes it suitable for exploring reactions in biphasic or aqueous solvent systems.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Sterically hindered tertiary amino alcohol scaffold
Binding interaction and physicochemical profile modulation
Synthesis of quaternary ammonium salts
Tertiary amine precursor for quaternization
Phase-transfer catalysis or antimicrobial screening
Dual-functionality linkers
Orthogonal alcohol and amine reactive handles
Conjugation strategy and molecular assembly
pH-controlled reactivity methodology
Significantly weaker base than common amino alcohols
Reaction selectivity and side-product suppression

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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